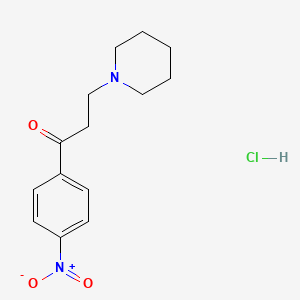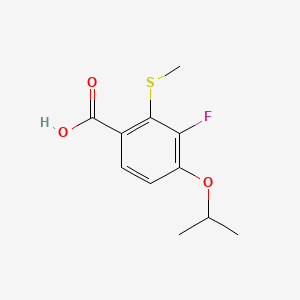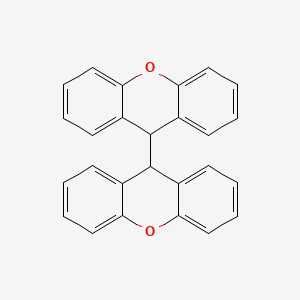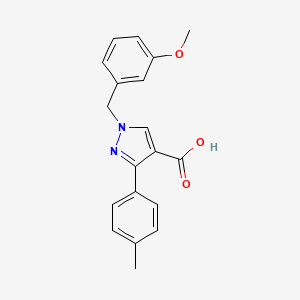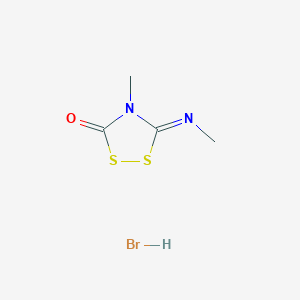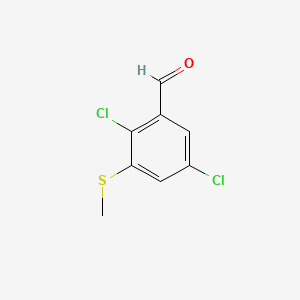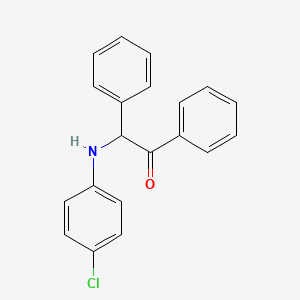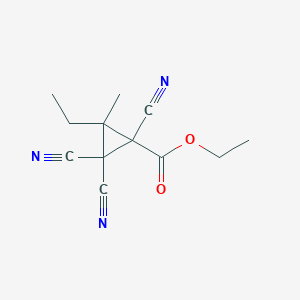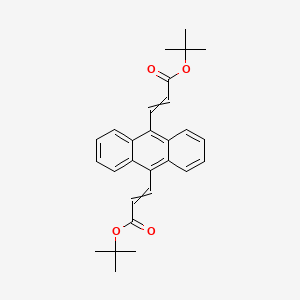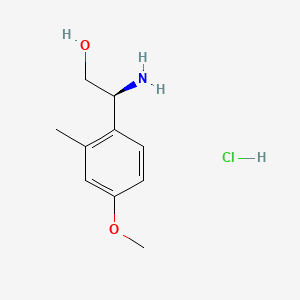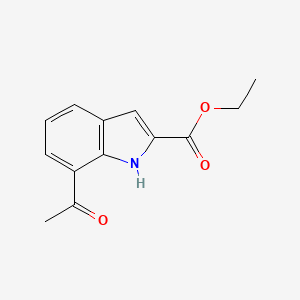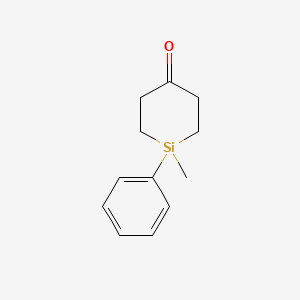
1-Methyl-1-phenylsilinan-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1-phenylsilinan-4-one is an organosilicon compound with the molecular formula C12H16OSi It is a member of the silinane family, characterized by a silicon atom incorporated into a six-membered ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methyl-1-phenylsilinan-4-one can be synthesized through several methods. One common approach involves the reaction of phenylsilane with methylmagnesium bromide, followed by cyclization and oxidation steps. The reaction conditions typically require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent hydrolysis of the silicon-containing intermediates.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methyl-1-phenylsilinan-4-one undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Friedel-Crafts acylation or alkylation reactions using aluminum chloride (AlCl3) as a catalyst.
Major Products:
Oxidation: Silanol or siloxane derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-Methyl-1-phenylsilinan-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1-phenylsilinan-4-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The silicon atom in the compound can form stable bonds with various biomolecules, influencing their function and stability. The exact pathways and targets are still under investigation, but preliminary studies suggest potential interactions with cellular signaling pathways.
Comparación Con Compuestos Similares
1-Methyl-1-phenylsilane: Lacks the carbonyl group, making it less reactive in certain chemical reactions.
1-Phenylsilinan-4-one: Lacks the methyl group, which can influence its reactivity and biological activity.
1-Methyl-1-phenylsilinan-4-ol:
Uniqueness: 1-Methyl-1-phenylsilinan-4-one is unique due to the presence of both a phenyl group and a carbonyl group attached to the silicon atom. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C12H16OSi |
|---|---|
Peso molecular |
204.34 g/mol |
Nombre IUPAC |
1-methyl-1-phenylsilinan-4-one |
InChI |
InChI=1S/C12H16OSi/c1-14(9-7-11(13)8-10-14)12-5-3-2-4-6-12/h2-6H,7-10H2,1H3 |
Clave InChI |
PNLDKOXWCXGACC-UHFFFAOYSA-N |
SMILES canónico |
C[Si]1(CCC(=O)CC1)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


